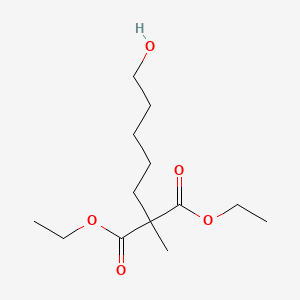
2-(5-羟基戊基)-2-甲基丙二酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a hydroxypentyl group and a methyl group attached to the malonate core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
Target of Action
A structurally related compound, jwh 122 n-(5-hydroxypentyl) metabolite, is known to interact with both cb1 and cb2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The related compound jwh 122 n-(5-hydroxypentyl) metabolite is known to have high affinity for both cb1 and cb2 receptors . This suggests that Diethyl 2-(5-hydroxypentyl)-2-methylmalonate might also interact with these receptors, potentially altering their activity and triggering downstream effects.
Biochemical Pathways
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence endocannabinoid signaling pathways . These pathways are involved in a wide range of physiological processes, including pain sensation, mood regulation, and memory.
Result of Action
The interaction of related compounds with cb1 and cb2 receptors suggests that it may influence a variety of physiological processes, including pain sensation, mood regulation, and memory .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-hydroxypentyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with 5-bromopentanol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypentyl group is introduced to the malonate core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of diethyl 2-(5-hydroxypentyl)-2-methylmalonate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-(5-oxopentyl)-2-methylmalonate.
Reduction: Formation of diethyl 2-(5-hydroxypentyl)-2-methylmalonate diol.
Substitution: Formation of diethyl 2-(5-chloropentyl)-2-methylmalonate.
相似化合物的比较
Similar Compounds
Diethyl malonate: Lacks the hydroxypentyl and methyl groups, making it less reactive in certain chemical reactions.
Diethyl 2-methylmalonate: Similar structure but without the hydroxypentyl group, leading to different reactivity and applications.
Diethyl 2-(5-bromopentyl)-2-methylmalonate: Contains a bromine atom instead of a hydroxyl group, making it more suitable for nucleophilic substitution reactions.
Uniqueness
Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is unique due to the presence of both a hydroxypentyl group and a methyl group attached to the malonate core. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
diethyl 2-(5-hydroxypentyl)-2-methylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXXDGTWOYGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528636-77-2 |
Source


|
| Record name | diethyl 2-(5-hydroxypentyl)-2-methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
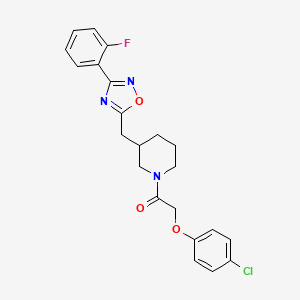
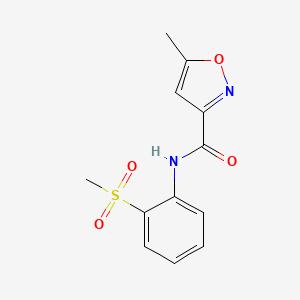
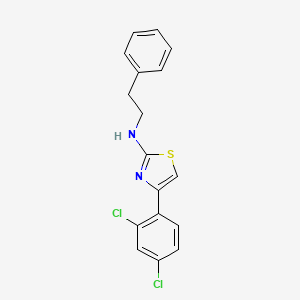
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N-(3,4-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2390856.png)

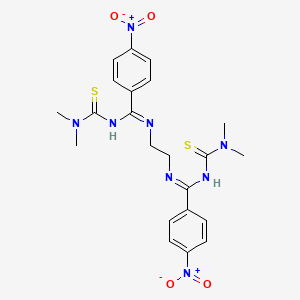
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

